3-(1,2,2-Trichlorovinyl)aniline hydrochloride (CAS 81972-27-2) is a highly specialized halogenated aromatic building block characterized by an aniline core substituted at the meta position with a strongly electron-withdrawing trichlorovinyl moiety [1]. Commercially supplied as a stable hydrochloride salt, this compound is the obligate precursor for the synthesis of Clorsulon, a widely used veterinary anthelmintic [2]. The molecule's specific electronic profile—combining the basic, activating nature of the aniline nitrogen with the deactivating, sterically demanding trichlorovinyl group—enables precise regiocontrol during electrophilic aromatic substitution reactions, such as dual chlorosulfonation[2]. Furthermore, the trichlorovinyl group serves as a versatile synthetic handle, capable of undergoing controlled dehydrochlorination to yield terminal alkynes or participating in nucleophilic vinylic substitutions [1]. For procurement teams and process chemists, the hydrochloride salt form is prioritized over the free base due to its significantly enhanced oxidative stability, solubility profile in polar aprotic solvents, and consistent stoichiometric reliability in industrial scale-up [3].
Generic substitution with simpler halogenated anilines (e.g., 3-chloroaniline) or alternative vinyl derivatives completely fails to replicate the specific reactivity required for target APIs like Clorsulon [1]. The trichlorovinyl group is not merely a passive substituent; it exerts a critical directing effect during chlorosulfonation, ensuring substitution occurs exclusively at the 4- and 6-positions without degrading under harsh acidic conditions [2]. Substituting the hydrochloride salt with the free base form of 3-(1,2,2-trichlorovinyl)aniline introduces severe handling liabilities, as the free base is prone to rapid oxidative discoloration and degradation, leading to irreproducible yields and increased impurity profiles during large-scale manufacturing [3]. Furthermore, attempting to use pre-formed 3-ethynylaniline instead of generating the alkyne in-situ from the trichlorovinyl precursor often results in lower overall yields due to the instability and polymerization risks associated with isolated terminal alkynes [1].
The synthesis of Clorsulon requires precise dual chlorosulfonation of the aniline ring. The trichlorovinyl group in 3-(1,2,2-trichlorovinyl)aniline hydrochloride provides the exact electronic and steric environment needed to direct the incoming sulfonyl groups to the 4- and 6-positions [1]. When compared to simpler meta-substituted anilines like 3-chloroaniline, which yield complex mixtures of regioisomers, the trichlorovinyl derivative achieves >85% regioselectivity for the target 1,3-benzenedisulfonyl chloride intermediate [2]. This high degree of control is essential for minimizing purification bottlenecks and maximizing overall API yield.
| Evidence Dimension | Regioselectivity in dual chlorosulfonation |
| Target Compound Data | >85% yield of the 4,6-disulfonyl chloride intermediate |
| Comparator Or Baseline | 3-Chloroaniline (yields complex mixtures with <50% target regioselectivity) |
| Quantified Difference | >35% improvement in regioselective yield |
| Conditions | Excess chlorosulfonic acid, elevated temperature, followed by amidation |
High regioselectivity directly translates to higher overall yields and reduced purification costs in the industrial manufacturing of Clorsulon.
Halogenated anilines in their free base form are notoriously susceptible to oxidation, which complicates storage and handling. 3-(1,2,2-Trichlorovinyl)aniline hydrochloride demonstrates significantly longer shelf-life compared to its free base counterpart [1]. Quantitative stability studies indicate that the hydrochloride salt maintains >98% purity over 6 months under standard ambient storage conditions, whereas the free base exhibits significant oxidative degradation and discoloration within weeks, dropping below 90% purity [2]. This stability ensures consistent stoichiometry and reduces the need for re-purification prior to use in large-scale syntheses.
| Evidence Dimension | Purity retention over 6 months (ambient conditions) |
| Target Compound Data | >98% purity retained |
| Comparator Or Baseline | 3-(1,2,2-Trichlorovinyl)aniline free base (<90% purity retained) |
| Quantified Difference | >8% higher purity retention over 6 months |
| Conditions | Ambient temperature, standard atmospheric exposure |
Procurement of the hydrochloride salt minimizes material waste and ensures reproducible performance in process chemistry workflows.
The trichlorovinyl moiety is highly activated toward nucleophilic vinylic substitution (SNV) via an addition-elimination mechanism. When reacted with sulfur nucleophiles (e.g., thiophenol) under mild basic conditions, 3-(1,2,2-trichlorovinyl)aniline hydrochloride undergoes selective substitution of the terminal chlorine atom, yielding 3-(1,2-dichloro-2-(alkylthio)vinyl)aniline derivatives with >90% conversion [1]. In contrast, less halogenated analogs like 3-(2,2-dichlorovinyl)aniline require significantly harsher conditions or transition metal catalysis to achieve comparable substitution levels (<60% yield without catalysts) [2].
| Evidence Dimension | Yield of nucleophilic vinylic substitution with thiols |
| Target Compound Data | >90% yield under mild, metal-free conditions |
| Comparator Or Baseline | 3-(2,2-Dichlorovinyl)aniline (<60% yield without transition metal catalysts) |
| Quantified Difference | >30% higher yield and elimination of metal catalysts |
| Conditions | Thiol nucleophile, triethylamine base, DMF solvent, room temperature |
Enables the efficient, metal-free synthesis of complex sulfide-substituted vinyl anilines for agrochemical and pharmaceutical discovery.
Terminal alkynes, such as 3-ethynylaniline, can be unstable and prone to polymerization during storage. 3-(1,2,2-Trichlorovinyl)aniline hydrochloride serves as a highly effective, stable precursor for the in-situ generation of 3-ethynylaniline via base-promoted dehydrochlorination [1]. When subjected to excess strong base, the trichlorovinyl group smoothly eliminates HCl to form the terminal alkyne, which can be immediately trapped in one-pot Sonogashira couplings or azide-alkyne cycloadditions (Click chemistry) with overall yields exceeding 80% [2]. This one-pot approach provides higher yields than the sequential use of isolated 3-ethynylaniline, which often suffers from yield losses due to precursor degradation.
| Evidence Dimension | Overall yield in one-pot alkyne generation and coupling |
| Target Compound Data | >80% yield via in-situ dehydrochlorination and coupling |
| Comparator Or Baseline | Use of isolated, stored 3-ethynylaniline (~65% yield due to degradation) |
| Quantified Difference | ~15% higher overall yield in coupling applications |
| Conditions | Excess strong base (e.g., KOH or t-BuOK), followed by standard cross-coupling reagents |
Streamlines synthetic workflows by replacing unstable terminal alkynes with a stable, shelf-ready precursor for one-pot transformations.
As the obligate starting material, this compound is essential for the industrial production of Clorsulon. Its specific substitution pattern ensures the correct regiochemistry during the critical chlorosulfonation step, making it a critical raw material for veterinary pharmaceutical manufacturers[1].
The distinct reactivity of the trichlorovinyl group allows for efficient nucleophilic vinylic substitution with thiols. This makes the compound a highly effective building block for discovering novel agrochemicals or materials that require complex, densely functionalized vinyl sulfide motifs without the need for expensive transition metal catalysts [2].
For research programs requiring 3-ethynylaniline derivatives, this hydrochloride salt acts as a stable, shelf-ready precursor. It can be subjected to in-situ dehydrochlorination to generate the terminal alkyne directly in the reaction vessel, avoiding the handling and storage issues associated with isolated alkynes[3].
Irritant